molecular formula C15H17NO B1451566 3-[(1-Naphthyloxy)methyl]pyrrolidine CAS No. 858934-75-5

3-[(1-Naphthyloxy)methyl]pyrrolidine

Cat. No. B1451566
M. Wt: 227.3 g/mol
InChI Key: SKBRHWSRRITDPJ-UHFFFAOYSA-N
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Description

“3-[(1-Naphthyloxy)methyl]pyrrolidine” is a chemical compound with the molecular formula C15H17NO and a molecular weight of 227.3 g/mol. It is used in proteomics research .


Molecular Structure Analysis

The molecular structure of “3-[(1-Naphthyloxy)methyl]pyrrolidine” consists of a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms, attached to a naphthyl group through an oxygen and a methyl group.

Scientific Research Applications

Proteomics Research

3-[(1-Naphthyloxy)methyl]pyrrolidine: is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions. This compound is used as a reagent or a building block in synthesizing peptides or modifying proteins for analytical purposes .

Medicinal Chemistry

In medicinal chemistry, this compound may serve as a precursor or an intermediate in the synthesis of pharmaceutical agents. Its structural features could be integral in developing ligands that bind to specific proteins or enzymes within the body, potentially leading to new drug discoveries .

Agricultural Chemistry

The compound’s applications in agriculture could involve the development of new pesticides or herbicides. Its chemical structure might be manipulated to interact with biological targets in pests, providing a basis for novel agrochemicals .

Materials Science

In materials science, 3-[(1-Naphthyloxy)methyl]pyrrolidine could be used to create polymers with specific properties. Its incorporation into polymer chains can influence the physical characteristics of the material, such as flexibility, durability, or chemical resistance .

Environmental Science

This compound may be used in environmental science to study the degradation of organic molecules or to develop sensors that detect environmental pollutants. Its reactivity and stability under various conditions make it a candidate for such applications .

Biochemistry

In biochemistry, 3-[(1-Naphthyloxy)methyl]pyrrolidine can be used to study enzyme kinetics or as a part of assay development. It might act as a substrate or inhibitor for certain enzymes, helping to elucidate their mechanisms of action .

Pharmacology

The compound’s role in pharmacology could be in pharmacokinetic studies or drug formulation. It might help in understanding how drugs are absorbed, distributed, metabolized, and excreted in the body .

Analytical Chemistry

Finally, in analytical chemistry, 3-[(1-Naphthyloxy)methyl]pyrrolidine could be employed in the development of new analytical methods, such as chromatography or spectroscopy. It may serve as a standard or a component in the calibration of instruments .

Future Directions

The future directions for research on “3-[(1-Naphthyloxy)methyl]pyrrolidine” could include further investigation into its synthesis, chemical reactions, mechanism of action, and potential applications in medicine and pharmacology. Given the biological activities of pyrrolidine alkaloids, “3-[(1-Naphthyloxy)methyl]pyrrolidine” could be a promising compound for future research .

properties

IUPAC Name

3-(naphthalen-1-yloxymethyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO/c1-2-6-14-13(4-1)5-3-7-15(14)17-11-12-8-9-16-10-12/h1-7,12,16H,8-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKBRHWSRRITDPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1COC2=CC=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90663067
Record name 3-{[(Naphthalen-1-yl)oxy]methyl}pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90663067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(1-Naphthyloxy)methyl]pyrrolidine

CAS RN

858934-75-5
Record name 3-{[(Naphthalen-1-yl)oxy]methyl}pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90663067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 0.42 g (1.28 mmol) of 1,1-dimethylethyl 3-[(1-naphthalenyloxy)methyl]-1-pyrrolidinecarboxylate, prepared in Step 12.1., in 10 ml of 1,4-dioxane and 6 ml of a 2N solution of aqueous hydrochloric acid is stirred for 6 hours. It is evaporated to dryness and then coevaporation is carried out twice with toluene. The solid residue is washed with diethyl ether. The solid is taken up in dichloromethane and concentrated ammonia solution is added until a basic pH is obtained. The system is filtered on a Whatman PTFE cartridge and the organic phase is concentrated, to give 0.21 g of oily product, which is used as it is in the following step.
Name
1,1-dimethylethyl 3-[(1-naphthalenyloxy)methyl]-1-pyrrolidinecarboxylate
Quantity
0.42 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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